2-(7-Tetradecynyloxy)tetrahydropyran
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Overview
Description
2-(7-Tetradecynyloxy)tetrahydropyran is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a tetradec-7-yn-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Tetradecynyloxy)tetrahydropyran typically involves the reaction of tetradec-7-yn-1-ol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(7-Tetradecynyloxy)tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylenic carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(7-Tetradecynyloxy)tetrahydropyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Tetradecynyloxy)tetrahydropyran involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Dodecynyloxy)tetrahydro-2H-pyran
- 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
Uniqueness
2-(7-Tetradecynyloxy)tetrahydropyran is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-tetradec-7-ynoxyoxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-6,9-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKZIUZLFYYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCCCCOC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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